molecular formula C25H26F3N3O2 B3064083 4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- CAS No. 862310-66-5

4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)-

Cat. No.: B3064083
CAS No.: 862310-66-5
M. Wt: 457.5 g/mol
InChI Key: ZWUFGBNOUKQGBR-UHFFFAOYSA-N
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Description

MK-3134 is a novel histamine H3 receptor inverse agonist. It has been studied for its potential to enhance cognitive functions by modulating histaminergic and cholinergic neurotransmission systems. This compound has shown promise in improving cognitive impairments associated with conditions like Alzheimer’s disease and other neurodegenerative disorders .

Preparation Methods

The synthesis of MK-3134 involves several steps, starting with the preparation of the core quinazolinone structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MK-3134 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: MK-3134 can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidinyl groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MK-3134 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.

    Biology: MK-3134 is used to investigate the role of histaminergic neurotransmission in cognitive functions and neurodegenerative diseases.

    Medicine: The compound is being studied for its potential therapeutic effects in treating cognitive impairments associated with Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

MK-3134 exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. By inhibiting the activity of the H3 receptor, MK-3134 enhances the release of these neurotransmitters, leading to improved cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic neurotransmission systems .

Comparison with Similar Compounds

MK-3134 is unique compared to other histamine H3 receptor inverse agonists due to its specific chemical structure and pharmacological profile. Similar compounds include:

    Thioperamide: Another histamine H3 receptor inverse agonist, but with a different chemical structure.

    Ciproxifan: A potent and selective histamine H3 receptor antagonist with a different pharmacological profile.

    Clobenpropit: A histamine H3 receptor antagonist with additional activity at other histamine receptors.

MK-3134 stands out due to its specific binding affinity and efficacy in modulating cognitive functions .

Properties

CAS No.

862310-66-5

Molecular Formula

C25H26F3N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-methyl-5-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C25H26F3N3O2/c1-16-29-22-7-3-6-21(25(26,27)28)23(22)24(32)31(16)18-8-10-19(11-9-18)33-20-12-14-30(15-13-20)17-4-2-5-17/h3,6-11,17,20H,2,4-5,12-15H2,1H3

InChI Key

ZWUFGBNOUKQGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OC4CCN(CC4)C5CCC5)C(F)(F)F

Origin of Product

United States

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